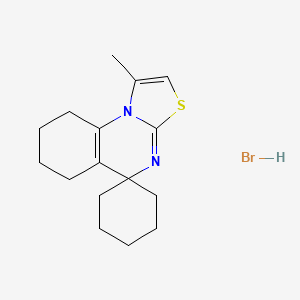
Spiro(cyclohexane-1,5'-(5H)thiazolo(3,2-a)quinazoline), 6',7',8',9'-tetrahydro-1'-methyl-, monohydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro(cyclohexane-1,5’-(5H)thiazolo(3,2-a)quinazoline), 6’,7’,8’,9’-tetrahydro-1’-methyl-, monohydrobromide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage. This particular compound features a spiro linkage between a cyclohexane ring and a thiazoloquinazoline moiety, making it a significant molecule in medicinal chemistry due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(cyclohexane-1,5’-(5H)thiazolo(3,2-a)quinazoline), 6’,7’,8’,9’-tetrahydro-1’-methyl-, monohydrobromide typically involves a multi-step process. One common method includes the reaction of a cyclohexanone derivative with a thioamide in the presence of a base, followed by cyclization to form the thiazoloquinazoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the pure monohydrobromide salt.
化学反応の分析
Types of Reactions
Spiro(cyclohexane-1,5’-(5H)thiazolo(3,2-a)quinazoline), 6’,7’,8’,9’-tetrahydro-1’-methyl-, monohydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert ketones or aldehydes into alcohols.
Substitution: Halogenation or alkylation reactions can modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
科学的研究の応用
Spiro(cyclohexane-1,5’-(5H)thiazolo(3,2-a)quinazoline), 6’,7’,8’,9’-tetrahydro-1’-methyl-, monohydrobromide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
作用機序
The mechanism of action of Spiro(cyclohexane-1,5’-(5H)thiazolo(3,2-a)quinazoline), 6’,7’,8’,9’-tetrahydro-1’-methyl-, monohydrobromide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .
類似化合物との比較
Similar Compounds
Spiro(cyclohexane-1,2’-thiazolo[4,5-b]pyridine): Similar spiro structure but different heterocyclic core.
Spiro-1,3,4-thiadiazolines: Contains a thiadiazole ring instead of a thiazoloquinazoline core.
Uniqueness
Spiro(cyclohexane-1,5’-(5H)thiazolo(3,2-a)quinazoline), 6’,7’,8’,9’-tetrahydro-1’-methyl-, monohydrobromide is unique due to its specific spiro linkage and the presence of both nitrogen and sulfur atoms in its structure. This combination imparts distinct biological activities and makes it a valuable compound for further research and development.
特性
CAS番号 |
21457-11-4 |
|---|---|
分子式 |
C16H23BrN2S |
分子量 |
355.3 g/mol |
IUPAC名 |
1-methylspiro[6,7,8,9-tetrahydro-[1,3]thiazolo[3,2-a]quinazoline-5,1'-cyclohexane];hydrobromide |
InChI |
InChI=1S/C16H22N2S.BrH/c1-12-11-19-15-17-16(9-5-2-6-10-16)13-7-3-4-8-14(13)18(12)15;/h11H,2-10H2,1H3;1H |
InChIキー |
UPHDLICVVQDJCD-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC2=NC3(CCCCC3)C4=C(N12)CCCC4.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


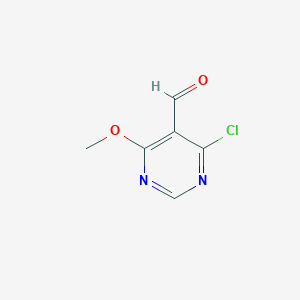

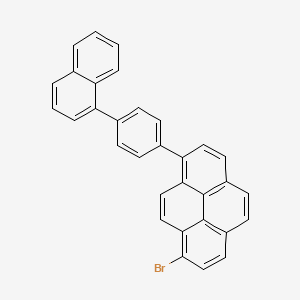

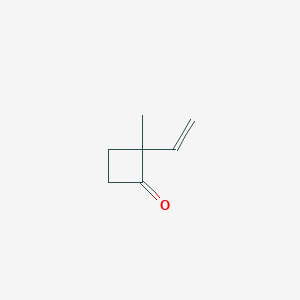
![4-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13095163.png)
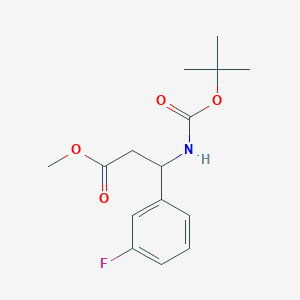
![Ethyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13095173.png)
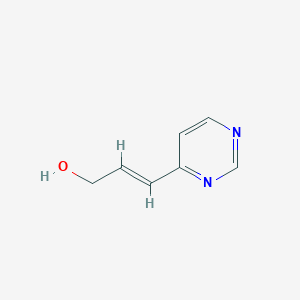

![3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B13095188.png)
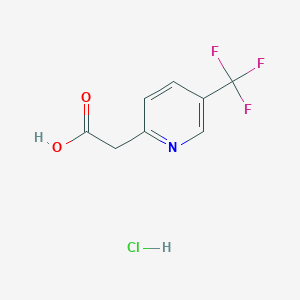
![1-tert-Butyl 5-methyl 2-(chloromethyl)-1H-benzo[d]imidazole-1,5-dicarboxylate](/img/structure/B13095211.png)

